molecular formula C13H17N5S B12264167 3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B12264167
M. Wt: 275.38 g/mol
InChI Key: WBCPJCNBURINLP-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to achieve the desired product efficiently.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

3-propan-2-yl-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H17N5S/c1-9(2)12-16-13(19-17-12)15-10-7-18(8-10)11-5-3-4-6-14-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,16,17)

InChI Key

WBCPJCNBURINLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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